(-)-4-Methyl-3, diethyl ester
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Overview
Description
(-)-4-Methyl-3, diethyl ester: is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are commonly found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-4-Methyl-3, diethyl ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water . Another method involves the use of acid chlorides and alcohols, where the acid chloride reacts with the alcohol to form the ester and hydrochloric acid .
Industrial Production Methods: Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to speed up the reaction and increase the yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Chemistry: In organic synthesis, (-)-4-Methyl-3, diethyl ester is used as an intermediate in the preparation of various complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine: Esters like this compound are studied for their potential biological activities. They can act as prodrugs, which are inactive compounds that can be metabolized in the body to produce active drugs .
Industry: In the industrial sector, esters are used as solvents, plasticizers, and flavoring agents. Their pleasant odors make them suitable for use in perfumes and cosmetics .
Mechanism of Action
The mechanism of action of (-)-4-Methyl-3, diethyl ester involves its interaction with specific molecular targets in the body. As an ester, it can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. These metabolites can then interact with various biological pathways, exerting their effects .
Comparison with Similar Compounds
Ethyl acetate: Another common ester with similar properties but different applications.
Methyl butanoate: Known for its fruity odor and used in flavorings and fragrances.
Uniqueness: (-)-4-Methyl-3, diethyl ester stands out due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. Its unique properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
5331-21-5 |
---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-octan-2-ylpropanedioate |
InChI |
InChI=1S/C17H32O4/c1-6-10-11-12-13-14(5)17(7-2,15(18)20-8-3)16(19)21-9-4/h14H,6-13H2,1-5H3 |
InChI Key |
NFTMPERJCITLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(CC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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